Tributyl(3-(trifluoromethyl)phenyl)stannane

Overview

Description

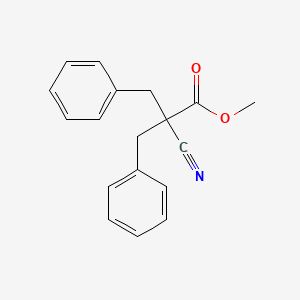

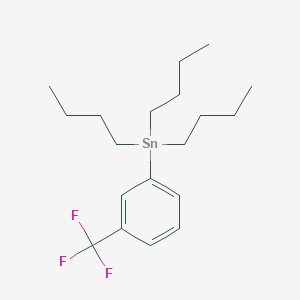

Tributyl(3-(trifluoromethyl)phenyl)stannane is a useful research compound. Its molecular formula is C19H31F3Sn and its molecular weight is 435.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a closely related compound, demonstrates efficiency as a reagent for synthesizing various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide produces trifluoromethyl-pyrazole, -triazole, and -isoxazole, showcasing its utility in constructing functionally rich heterocycles (T. Hanamoto, Yuhko Hakoshima, & Mikio Egashira, 2004).

Stereoselective Hydrostannylation

The compound exhibits valuable properties in the diastereoselective hydrostannylation of allyl and homoallyl alcohols. This process converts alpha,beta-disubstituted allyl alcohols and alpha,gamma-disubstituted homoallyl alcohols into gamma- and delta-stannylated alcohols with notable diastereoselectivity, underlining the compound's role in stereoselective synthesis (Katsukiyo Miura, Di Wang, & Akira Hosomi, 2005).

Palladium-Catalyzed Coupling Reactions

Tributyl(1-fluorovinyl)stannane, another derivative, is prepared efficiently and used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This methodology provides a pathway to aryl 1-fluorovinyl ketones under mild conditions, demonstrating the compound's versatility in catalytic coupling processes (T. Hanamoto, K. Handa, & Tomonori Mido, 2002).

Synthesis of Functionalized Stannanes

A study reports the synthesis of tributyl[(methoxymethoxy)methyl]stannane as an intermediate towards hydroxymethyl anion equivalents, highlighting its potential in synthetic organic chemistry for introducing functional groups (R. Danheiser, K. Romines, & H. Koyama, 2003).

Mechanism of Action

Target of Action

Tributyl(3-(trifluoromethyl)phenyl)stannane is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds, particularly alkynes .

Mode of Action

The compound interacts with its targets through a process known as carbostannylation . This reaction involves the addition of a stannyl group and an alkynyl group to an alkyne in a syn-manner . The result is the formation of stereodefined alkenyltins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of trifluoromethylated molecules . These molecules have garnered significant attention in the fields of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

It’s important to note that the compound is classified as toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure .

Result of Action

The primary result of the action of this compound is the formation of trifluoromethyl-substituted enynes . These compounds serve as versatile building blocks for the preparation of trifluoromethylated molecules .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, the carbostannylation reaction it catalyzes is found to proceed at room temperature . Additionally, the compound is classified as very toxic to aquatic life with long-lasting effects, indicating that it can have significant environmental impact .

Properties

IUPAC Name |

tributyl-[3-(trifluoromethyl)phenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIOKWLHIBBLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380710 | |

| Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-38-4 | |

| Record name | tributyl[3-(trifluoromethyl)phenyl]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)